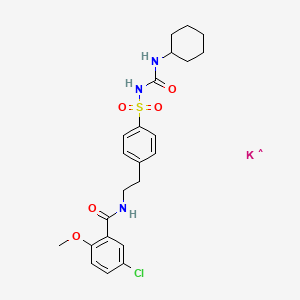
Glyburide (potassium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyburide (potassium salt) is a compound with the molecular formula C23H28ClKN3O5S . It is a potassium salt of Glyburide, which is a second-generation sulfonylurea used to treat patients with diabetes mellitus type II . It is typically given to patients who cannot be managed with the standard first-line therapy, metformin .
Synthesis Analysis
While specific synthesis methods for Glyburide (potassium salt) were not found, studies have shown that the solubility of Glyburide can be improved by forming complexes with other compounds. For instance, one study describes the ability of hydroxybutenyl-β-cyclodextrin (HBenBCD) to form complexes with Glyburide, enhancing its solubility and dissolution rate in vitro .
Molecular Structure Analysis
The molecular weight of Glyburide (potassium salt) is 533.1 g/mol . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Glyburide (potassium salt) has a molecular weight of 533.1 g/mol. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 8. Its exact mass is 532.1075264 g/mol, and its monoisotopic mass is also 532.1075264 g/mol. The topological polar surface area is 122 Ų .
科学的研究の応用
Diabetes Management
Glyburide functions by stimulating insulin secretion through the closure of ATP-sensitive potassium channels on pancreatic beta cells . This increases intracellular potassium and calcium ion concentrations, which in turn promotes insulin release. It’s particularly noted for its long duration of action and wide therapeutic index, making it a once-daily medication suitable for type 2 diabetes patients .
Solubility and Bioavailability Enhancement
Research has shown that complexation with hydroxybutenyl-β-cyclodextrin (HBenBCD) can significantly improve the solubility and dissolution rate of glyburide in vitro . This complexation leads to an almost 400-fold increase in glyburide aqueous solubility, which could potentially enhance its bioavailability when administered orally .
Cardiovascular Effects
While not a direct application of glyburide itself, studies on SGLT2 inhibitors, which are used in conjunction with sulfonylureas like glyburide, have shown benefits in cardiac remodeling and myocardial function. They also contribute to a reduction in heart failure mortality, indicating a potential secondary cardiovascular benefit when used alongside glyburide .
Adipocyte Modification
SGLT2 inhibitors, often used in combination with glyburide, have been observed to modify adipocytes and their cytokine production, including adipokines and adiponectin. This modification enhances insulin sensitivity and may delay the onset of diabetes, suggesting a supportive role for glyburide in metabolic syndrome management .
Bone Health Impact
The use of SGLT2 inhibitors with glyburide has been linked to changes in bone mineral deposition and resorption in patients with type 2 diabetes. Although more data is needed, this points to a potential research area concerning the long-term effects of glyburide on bone health .
Neuroprotective Effects
Emerging research suggests that SGLT2 inhibitors may have neuroprotective effects, both directly and indirectly. These effects are thought to be mediated through reductions in oxidative stress, inflammation, and improvements in insulin signaling pathways. Glyburide’s role in these processes could be an area of significant scientific interest .
Safety And Hazards
Glyburide is not for treating type 1 diabetes. You should not use glyburide if you are being treated with bosentan, or if you have diabetic ketoacidosis . Monitoring glyburide is also necessary for patients in circumstances that provoke the onset of hypoglycemia, including exercise, lack of eating, and accidental overdosage .
将来の方向性
According to the 2023 update of the American Diabetes Association Standards of Medical Care in Diabetes, glyburide and other sulfonylureas are considered viable options for adjunctive therapy, particularly for patients seeking potent agents with a higher chance of attaining glycemic targets . This recommendation focuses on patients with type 2 diabetes mellitus who do not have atherosclerotic cardiovascular disease or chronic kidney disease and have not achieved their HbA1C target despite exhausting first-line treatment options .
特性
InChI |
InChI=1S/C23H28ClN3O5S.K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVNANLGKVVVAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3.[K] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClKN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyburide (potassium salt) | |
CAS RN |
52169-36-5 |
Source


|
| Record name | Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, potassium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52169-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide;potassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,propylester,(1S)-(9CI)](/img/no-structure.png)

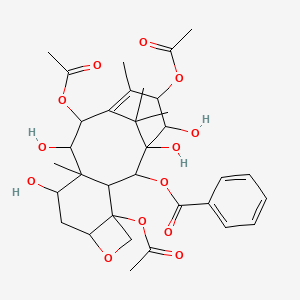

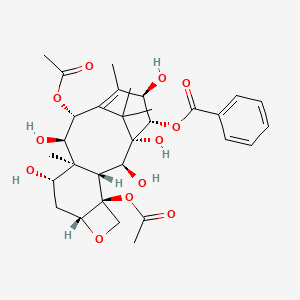
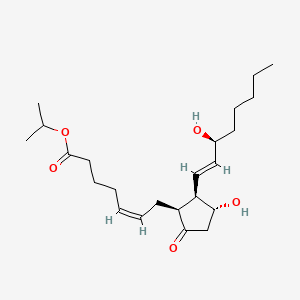
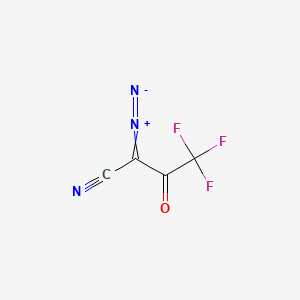
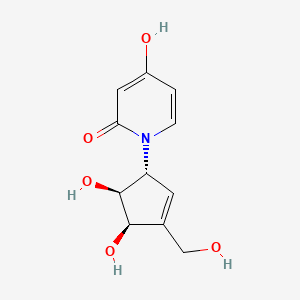
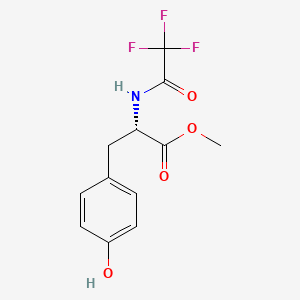

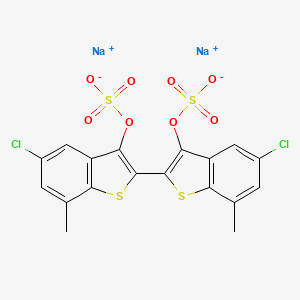
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)